Welcome to the BenchChem Online Store!
molecular formula C30H48Al2O12 B8693971 Aluminum sebacate CAS No. 5505-62-4

Aluminum sebacate

Cat. No. B8693971
M. Wt: 654.7 g/mol
InChI Key: ITPKQLWJKWUWPB-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08389620B2

Procedure details

An aluminum sebacate soap (aluminum sebacate soap (II)) is synthesized in the same manner as that described in the item (1) except that a 5% aqueous solution of aluminum nitrate corresponding to a half amount of that described above, that is, 1.025 moles with respect to 1 mole of sodium sebacate is added to the aqueous solution of sodium sebacate. It should be noted that the concentration of sodium sebacate is adjusted in such a manner that the theoretical aluminum soap concentration is 1%.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aluminum nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium sebacate
Quantity
1 mol
Type
reactant
Reaction Step Four
Name
sodium sebacate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium sebacate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Al+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Na+].[Na+].[Al]>>[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Al+3:5].[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Al+3:5] |f:0.1.2.3,4.5.6,8.9.10.11.12|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aluminum nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
sodium sebacate
Quantity
1 mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Name
sodium sebacate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Step Five
Name
sodium sebacate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Al+3].C(CCCCCCCCC(=O)[O-])(=O)[O-].C(CCCCCCCCC(=O)[O-])(=O)[O-].[Al+3]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.